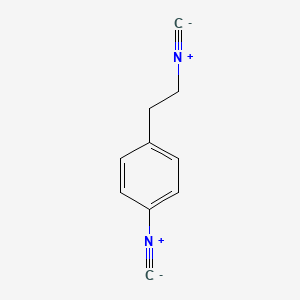
4-Bromo-alpha-(alpha,alpha-dimethylphenethylamino)-6-methoxy-o-cresol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-methyl-1-phenylpropan-2-yl)azanium chloride is a chemical compound with the molecular formula C18H23BrClNO2 and a molecular weight of 400.738 g/mol. This compound is known for its unique structure, which includes a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with an azanium chloride moiety.
准备方法
The synthesis of (5-bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-methyl-1-phenylpropan-2-yl)azanium chloride typically involves multiple steps, including the bromination of a phenol derivative, followed by methylation and subsequent reaction with an azanium chloride precursor. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial production methods for this compound may involve large-scale synthesis in a controlled environment, ensuring high purity and consistency. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize impurities.
化学反应分析
(5-bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-methyl-1-phenylpropan-2-yl)azanium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups, such as a nitro or amino group, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
(5-bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-methyl-1-phenylpropan-2-yl)azanium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (5-bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-methyl-1-phenylpropan-2-yl)azanium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
相似化合物的比较
(5-bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-methyl-1-phenylpropan-2-yl)azanium chloride can be compared with similar compounds such as:
3,4-Dimethoxy-N-methylphenethylamine hydrochloride: This compound has a similar phenyl ring structure with methoxy groups but lacks the bromine and azanium chloride moieties.
Comazaphilone I: A newly discovered compound with a similar planar structure but distinct functional groups and biological activities.
The uniqueness of (5-bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-methyl-1-phenylpropan-2-yl)azanium chloride lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
属性
CAS 编号 |
68398-10-7 |
|---|---|
分子式 |
C18H23BrClNO2 |
分子量 |
400.7 g/mol |
IUPAC 名称 |
(5-bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-methyl-1-phenylpropan-2-yl)azanium;chloride |
InChI |
InChI=1S/C18H22BrNO2.ClH/c1-18(2,11-13-7-5-4-6-8-13)20-12-14-9-15(19)10-16(22-3)17(14)21;/h4-10,20-21H,11-12H2,1-3H3;1H |
InChI 键 |
QHMRFHGFAJNPHB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=CC=CC=C1)[NH2+]CC2=C(C(=CC(=C2)Br)OC)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Octadecanaminium, N-[2-[(2-aminoethyl)amino]ethyl]-N-(2-carboxyethyl)-N-ethyl-1-oxo-, ethyl sulfate](/img/structure/B13783292.png)

![7-methylbenzo[a]anthracene-8-carboxamide](/img/structure/B13783306.png)



![Monohydrochloridethiazolo[4,5-c]quinolin-4-amine](/img/structure/B13783327.png)
![1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13783329.png)



![1-Propanaminium, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate)](/img/structure/B13783355.png)


